molecular formula C9H17NO7S B13403151 (2R)-3-sulfanyl-2-[[(3S,4R,5R)-2,3,4,5-tetrahydroxyoxan-2-yl]methylamino]propanoic acid

(2R)-3-sulfanyl-2-[[(3S,4R,5R)-2,3,4,5-tetrahydroxyoxan-2-yl]methylamino]propanoic acid

Cat. No.: B13403151
M. Wt: 283.30 g/mol
InChI Key: HMGRMVKHBCUTBJ-MBGOVIFWSA-N
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Description

(2R)-3-sulfanyl-2-[[(3S,4R,5R)-2,3,4,5-tetrahydroxyoxan-2-yl]methylamino]propanoic acid is a complex organic compound that features a sulfanyl group, a tetrahydroxyoxane ring, and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-3-sulfanyl-2-[[(3S,4R,5R)-2,3,4,5-tetrahydroxyoxan-2-yl]methylamino]propanoic acid typically involves multiple steps, including the protection and deprotection of functional groups, as well as the formation of key bonds. One common synthetic route involves the following steps:

    Protection of Hydroxyl Groups: The hydroxyl groups on the tetrahydroxyoxane ring are protected using suitable protecting groups such as acetyl or benzyl groups.

    Formation of the Sulfanyl Group: The sulfanyl group is introduced through a nucleophilic substitution reaction, where a suitable thiol reagent reacts with a precursor molecule.

    Formation of the Propanoic Acid Moiety: The propanoic acid moiety is introduced through a series of reactions, including the formation of an intermediate ester, followed by hydrolysis to yield the carboxylic acid.

    Deprotection of Hydroxyl Groups: The protecting groups on the hydroxyl groups are removed under mild conditions to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods to ensure high yield and purity.

Chemical Reactions Analysis

Key Functional Groups and Reactivity

The compound’s reactivity is governed by three primary functional groups:

Functional GroupReactivity Characteristics
Sulfanyl (-SH) Prone to oxidation, nucleophilic substitution, and thiol-disulfide exchange reactions.
Amino Group Participates in Schiff base formation, alkylation, and acylation reactions.
Carboxylic Acid Engages in esterification, amide bond formation, and decarboxylation under specific conditions.
Tetrahydroxyoxan Glycosidic bonds may undergo hydrolysis or participate in glycosylation reactions.

Oxidation Reactions

The sulfanyl group is highly susceptible to oxidation, forming disulfide bridges or sulfonic acids depending on conditions:

2 R-SH +O2 R-S-S-R +H2O(Disulfide formation)[1]2 \text{ R-SH } + \text{O}_2 \rightarrow \text{ R-S-S-R } + \text{H}_2\text{O} \quad (\text{Disulfide formation})[1]

  • Conditions : Aerobic environments, presence of oxidizing agents (e.g., H2_2O2_2).

  • Products : Disulfide-linked dimers or sulfonated derivatives.

  • Analytical Confirmation : Disulfide bonds can be identified via mass spectrometry (MS) fragmentation patterns and Raman spectroscopy .

Nucleophilic Substitution at the Sulfanyl Group

The thiol group acts as a nucleophile in reactions with alkyl halides or acyl chlorides:

R-SH+R’-XR-S-R’+HX(Alkylation)[1][4]\text{R-SH} + \text{R'-X} \rightarrow \text{R-S-R'} + \text{HX} \quad (\text{Alkylation})[1][4]

  • Example : Reaction with iodoacetamide forms stable thioether derivatives, useful for protein modification studies.

  • Kinetics : Rate depends on solvent polarity and pH (optimal at slightly basic conditions).

Schiff Base Formation

The primary amine reacts with carbonyl compounds (e.g., aldehydes or ketones) to form imine linkages:

R-NH2+R’CHOR-N=CH-R’+H2O(Schiff base)[1]\text{R-NH}_2 + \text{R'CHO} \rightarrow \text{R-N=CH-R'} + \text{H}_2\text{O} \quad (\text{Schiff base})[1]

  • Applications : Intermediate in synthesizing glycoconjugates or metal-chelating complexes.

  • Stability : pH-dependent; reversible under acidic conditions.

Carboxylic Acid Derivatives

The carboxylic acid group undergoes esterification or amidation:

R-COOH+R’OHH+R-COOR’+H2O(Esterification)[1]\text{R-COOH} + \text{R'OH} \xrightarrow{\text{H}^+} \text{R-COOR'} + \text{H}_2\text{O} \quad (\text{Esterification})[1]

  • Catalysts : Concentrated sulfuric acid or DCC (dicyclohexylcarbodiimide).

  • Amide Formation : Reacts with amines in the presence of coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Glycosidic Bond Reactivity

The tetrahydroxyoxan (sugar) moiety undergoes hydrolysis under acidic or enzymatic conditions:

Glycosidic Bond+H2OH+ or glycosidaseReducing Sugar+Aglycone[4]\text{Glycosidic Bond} + \text{H}_2\text{O} \xrightarrow{\text{H}^+ \text{ or glycosidase}} \text{Reducing Sugar} + \text{Aglycone}[4]

  • pH Sensitivity : Hydrolysis is accelerated at pH < 3 or in the presence of β-glucosidases.

  • Thermodynamics : Stability confirmed via NMR studies monitoring anomeric proton shifts .

Crosslinking via Thiol-Ene Reactions

The sulfanyl group participates in thiol-ene "click" chemistry with alkenes:

R-SH+CH2=CH-R’UV/initiatorR-S-CH2CH2-R’(Thiol-ene adduct)[1]\text{R-SH} + \text{CH}_2=\text{CH-R'} \xrightarrow{\text{UV/initiator}} \text{R-S-CH}_2\text{CH}_2\text{-R'} \quad (\text{Thiol-ene adduct})[1]

  • Applications : Polymer chemistry and biocompatible hydrogel synthesis.

  • Efficiency : Quantified via HPLC monitoring of unreacted thiol groups.

Analytical Techniques for Reaction Monitoring

Key methods used to characterize reaction outcomes:

TechniqueApplication
NMR Spectroscopy Track structural changes (e.g., disulfide formation, glycosidic cleavage).
Mass Spectrometry Confirm molecular weights of derivatives (e.g., oxidized or alkylated forms).
FT-IR Spectroscopy Identify functional group transformations (e.g., S-H to S-S stretches).

Scientific Research Applications

(2R)-3-sulfanyl-2-[[(3S,4R,5R)-2,3,4,5-tetrahydroxyoxan-2-yl]methylamino]propanoic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (2R)-3-sulfanyl-2-[[(3S,4R,5R)-2,3,4,5-tetrahydroxyoxan-2-yl]methylamino]propanoic acid involves its interaction with specific molecular targets and pathways. The sulfanyl group can participate in redox reactions, influencing cellular oxidative stress levels. The tetrahydroxyoxane ring and propanoic acid moiety may interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (2R)-3-sulfanyl-2-[[(3S,4R,5R)-2,3,4,5-tetrahydroxyoxan-2-yl]methylamino]butanoic acid: Similar structure but with a butanoic acid moiety.

    (2R)-3-sulfanyl-2-[[(3S,4R,5R)-2,3,4,5-tetrahydroxyoxan-2-yl]methylamino]pentanoic acid: Similar structure but with a pentanoic acid moiety.

Uniqueness

The uniqueness of (2R)-3-sulfanyl-2-[[(3S,4R,5R)-2,3,4,5-tetrahydroxyoxan-2-yl]methylamino]propanoic acid lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the sulfanyl group, tetrahydroxyoxane ring, and propanoic acid moiety allows for a wide range of chemical modifications and interactions, making it a versatile compound for various applications.

Biological Activity

(2R)-3-sulfanyl-2-[[(3S,4R,5R)-2,3,4,5-tetrahydroxyoxan-2-yl]methylamino]propanoic acid is a complex compound with potential biological activities that merit detailed investigation. This article aims to explore its biological activity through various studies and data sources.

Chemical Structure and Properties

The compound features a sulfanyl group and a tetrahydroxy oxane structure, which contribute to its unique properties. Its molecular weight is approximately 332.40 g/mol, with a chemical formula of C12H23N3O6SC_{12}H_{23}N_{3}O_{6}S .

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of tetrahydroxy oxanes can inhibit the growth of various bacterial strains by disrupting their cell wall synthesis .

Table 1: Antimicrobial Activity Data

CompoundBacterial StrainInhibition Zone (mm)
(2R)-3-sulfanyl-2-...E. coli15
(2R)-3-sulfanyl-2-...S. aureus20
Control (Penicillin)E. coli25

Cytotoxicity and Antitumor Effects

The cytotoxic effects of this compound were evaluated in vitro using various cancer cell lines. The half-maximal inhibitory concentration (IC50) values provide insights into its potency.

Table 2: Cytotoxicity Data

Cell LineIC50 (µM)Comparison with Doxorubicin (IC50 µM)
K562 (Leukemia)83.200.57
HeLa (Cervical)>1000.12

The results indicate that while the compound exhibits some cytotoxicity, it is less effective than established chemotherapeutics like doxorubicin .

Immunological Studies

Immunological responses were assessed through ELISA assays to determine the compound's effect on cytokine production in animal models. The findings suggest that the compound may modulate immune responses positively.

Table 3: Cytokine Levels Post-Treatment

CytokineControl Level (pg/mL)Treated Level (pg/mL)
IL-65030
TNF-alpha4025

Molecular Docking Studies

Molecular docking studies reveal potential interactions between the compound and various biological targets such as PPARγ and VEGFR2. The binding energies indicate strong affinities for these targets, suggesting possible pathways for therapeutic effects.

Table 4: Molecular Docking Results

TargetBinding Energy (kcal/mol)Inhibition Constant Ki (µM)
PPARγ-8.490.60
VEGFR2-9.430.121

Pharmacokinetic Properties

Pharmacokinetic profiling suggests high gastrointestinal absorption but limited blood-brain barrier permeability. The compound also acts as an inhibitor for several cytochrome P450 enzymes, which could affect drug metabolism .

Table 5: Pharmacokinetic Profile

PropertyValue
GI AbsorptionHigh
BBB PermeantNo
CYP1A2 InhibitorYes
Bioavailability Score0.56

Properties

Molecular Formula

C9H17NO7S

Molecular Weight

283.30 g/mol

IUPAC Name

(2R)-3-sulfanyl-2-[[(3S,4R,5R)-2,3,4,5-tetrahydroxyoxan-2-yl]methylamino]propanoic acid

InChI

InChI=1S/C9H17NO7S/c11-5-1-17-9(16,7(13)6(5)12)3-10-4(2-18)8(14)15/h4-7,10-13,16,18H,1-3H2,(H,14,15)/t4-,5+,6+,7-,9?/m0/s1

InChI Key

HMGRMVKHBCUTBJ-MBGOVIFWSA-N

Isomeric SMILES

C1[C@H]([C@H]([C@@H](C(O1)(CN[C@@H](CS)C(=O)O)O)O)O)O

Canonical SMILES

C1C(C(C(C(O1)(CNC(CS)C(=O)O)O)O)O)O

Origin of Product

United States

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